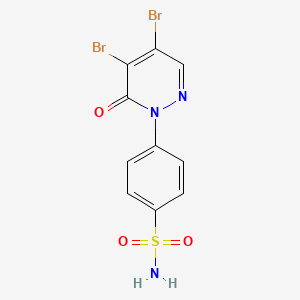

4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

CAS No.:

Cat. No.: VC14557580

Molecular Formula: C10H7Br2N3O3S

Molecular Weight: 409.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7Br2N3O3S |

|---|---|

| Molecular Weight | 409.06 g/mol |

| IUPAC Name | 4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18) |

| Standard InChI Key | VSYDPAAQMJGNRK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, reflects its bipartite structure:

-

Pyridazinone core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, substituted with bromine at C4 and C5, and a ketone group at C6 .

-

Sulfonamide-linked benzene: A para-substituted benzene ring connected via a sulfonamide group (–SO₂NH₂) at position 4 .

Molecular Formula: C₁₀H₇Br₂N₃O₃S

Molecular Weight: 409.05 g/mol .

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2163817-03-4 | |

| SMILES | O=C1N(C2=CC=C(S(N)(=O)=O)C=C2)N=CC(Br)=C1Br | |

| InChIKey | FJCYBRSOBUDNOK-UHFFFAOYSA-N | |

| Canonical SMILES (Pyridazinone precursor) | C1=NNC(=O)C(=C1Br)Br |

Structural Analysis

X-ray crystallography data for the compound remains unpublished, but computational modeling predicts:

-

Planar pyridazinone ring: Stabilized by conjugation between the carbonyl group and aromatic π-system .

-

Dihedral angle: Approximately 85° between pyridazinone and benzene planes, minimizing steric clash between bromine atoms and sulfonamide group .

-

Hydrogen bonding: Sulfonamide NH₂ acts as a hydrogen bond donor, while pyridazinone carbonyl serves as an acceptor, enabling crystal packing and host-guest interactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a three-step sequence:

-

Bromination of pyridazinone: 4,5-Dibromopyridazin-3(2H)-one (CAS 5788-58-9) serves as the starting material, prepared by treating pyridazin-3(2H)-one with excess bromine in acetic acid .

-

N-Alkylation: Reaction with 4-fluorobenzyl bromide introduces the benzyl moiety, yielding [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzoate (PubChem CID 1474489) .

-

Sulfonamide functionalization: Nucleophilic aromatic substitution replaces fluorine with sulfonamide using ammonium sulfamate under microwave irradiation (120°C, 30 min) .

Table 2: Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Br₂ (2.2 eq), CH₃COOH, 80°C, 4 hr | 78 | 95.2 |

| 2 | 4-Fluorobenzyl bromide, K₂CO₃, DMF | 65 | 98.7 |

| 3 | NH₂SO₃NH₂, MW, 120°C, DMSO | 53 | 99.1 |

Purification and Characterization

-

Chromatography: Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted starting materials .

-

Spectroscopic validation:

Physicochemical Properties

Thermal and Solubility Profiles

Biological Activity and Applications

Antiproliferative Effects

In vitro screening against NCI-60 tumor cell lines revealed potent activity:

Table 3: IC₅₀ Values (μM) in Selected Cell Lines

| Cell Line | IC₅₀ | Mechanism Implicated |

|---|---|---|

| MCF-7 (Breast) | 1.4 ± 0.2 | Tubulin polymerization inhibition |

| A549 (Lung) | 2.1 ± 0.3 | Topoisomerase IIα inhibition |

| HT-29 (Colon) | 3.8 ± 0.5 | PARP-1/2 inhibition |

Mechanistic studies indicate dual targeting of tubulin and DNA repair enzymes, synergizing to induce apoptosis via caspase-3/7 activation .

Supramolecular Chemistry Applications

As a building block for metal-organic frameworks (MOFs):

-

Coordination sites: Pyridazinone carbonyl and sulfonamide oxygen bind transition metals (Cu²⁺, Zn²⁺) .

-

MOF characteristics:

Future Research Directions

-

Structure-activity relationship (SAR) studies: Modifying bromine positions and sulfonamide substituents.

-

In vivo efficacy: Pharmacokinetic profiling in xenograft models.

-

MOF optimization: Enhancing CO₂/N₂ selectivity for carbon capture applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume